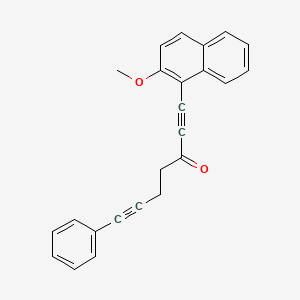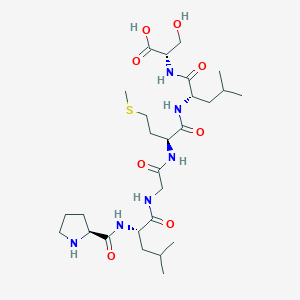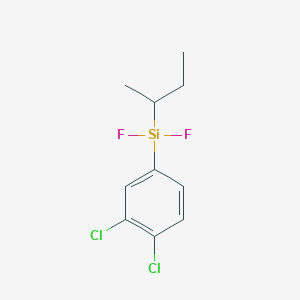![molecular formula C23H20FNS B12618638 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene CAS No. 921937-66-8](/img/structure/B12618638.png)
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is an organic compound with the molecular formula C23H20FNS and a molecular weight of 361.475 g/mol . This compound is characterized by the presence of a butyl group, a fluoro group, and an isothiocyanate group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods also emphasize safety and environmental considerations, such as the use of green solvents and waste minimization techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and isothiocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiols and amines, forming covalent bonds. This reactivity is exploited in various applications, including the modification of proteins and other biomolecules. The fluoro group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
Potassium 4-tert-butylphenyltrifluoroborate: A similar compound used in Suzuki-Miyaura coupling reactions.
4-tert-Butylphenylboronic acid: Another related compound used in organic synthesis.
Uniqueness
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is unique due to the presence of both fluoro and isothiocyanate groups, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity and application in various fields, setting it apart from other similar compounds.
Properties
CAS No. |
921937-66-8 |
|---|---|
Molecular Formula |
C23H20FNS |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[4-(4-butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene |
InChI |
InChI=1S/C23H20FNS/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-14-23(25-16-26)22(24)15-21/h5-15H,2-4H2,1H3 |
InChI Key |
HUCVSUNVYRMLLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C=C3)N=C=S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B12618567.png)
![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)


![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester](/img/structure/B12618588.png)

![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)
![5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine](/img/structure/B12618601.png)


![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)


![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
